Cas no 1072-21-5 (adipaldehyde)

adipaldehyde 化学的及び物理的性質
名前と識別子
-
- adipaldehyde
- hexanedial
- 5-formylvaleraldehyde
- adipic aldehyde
- Adipic dialdehyde
- adipoaldehyde
- hexane-1,6-dial
- 1,6-hexanedial
- FT-0653858
- DTXSID10147935
- SCHEMBL139711
- Adipaldehyde 0.90 M solution in water
- EINECS 214-003-1
- LMFA06000008
- 2,4,6-TrichlorophenolSodiumSalt
- adipindialdehyde
- A2059
- SB85418
- AKOS015855718
- 6W2N7U6ZHE
- CHEBI:180386
- A801609
- 1072-21-5
- Adipaldehyde, 1M in water
- NS00023448
- UNII-6W2N7U6ZHE
- 95%,1M in water
- DTXCID7070426
- G86207
-
- インチ: 1S/C6H10O2/c7-5-3-1-2-4-6-8/h5-6H,1-4H2
- InChIKey: UMHJEEQLYBKSAN-UHFFFAOYSA-N
- ほほえんだ: O=CCCCCC=O
計算された属性
- せいみつぶんしりょう: 114.06800
- どういたいしつりょう: 114.068
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 5
- 複雑さ: 58.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- 互変異性体の数: 3
- トポロジー分子極性表面積: 34.1A^2
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.0030
- ゆうかいてん: -8°C
- ふってん: 153.66°C (rough estimate)
- フラッシュポイント: 66.3 °C
- 屈折率: 1.4350
- PSA: 34.14000
- LogP: 0.94460
adipaldehyde セキュリティ情報
- 危険物輸送番号:UN 2403 3/PG 2
- WGKドイツ:1
- セキュリティの説明: S9; S16; S29; S33
- RTECS番号:UD4200000
-
危険物標識:
- 包装カテゴリ:II
- 包装等級:II
- セキュリティ用語:3
- リスク用語:R11
- 危険レベル:3
adipaldehyde 税関データ
- 税関コード:2912190090
- 税関データ:
中国税関コード:
2912190090概要:
HS:2912190090。他の無環アルデヒド(他の酸素含有基なし)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、テトラホルムアルデヒドの外観
要約:
2912190090他の酸素官能基を有さない無環アルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
adipaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1241357-100mg |
Adipaldehyde |
1072-21-5 | 95% | 100mg |
$185 | 2023-09-04 | |
TRC | A297610-100mg |
Adipaldehyde |
1072-21-5 | 100mg |
$ 65.00 | 2022-06-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X83145-100mg |
Adipaldehyde |
1072-21-5 | 95%,1M solution in water | 100mg |
¥718.0 | 2023-09-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A302164-500mg |
adipaldehyde |
1072-21-5 | 95%,1M in water | 500mg |
¥3077.90 | 2023-09-04 | |
TRC | A297610-5g |
Adipaldehyde |
1072-21-5 | 5g |
$ 230.00 | 2023-04-19 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A302164-5g |
adipaldehyde |
1072-21-5 | 95%,1M in water | 5g |
¥10299.90 | 2023-09-04 | |
Aaron | AR008YBM-1g |
Adipaldehyde |
1072-21-5 | 1g |
$87.00 | 2025-01-23 | ||
1PlusChem | 1P008Y3A-100mg |
Adipaldehyde |
1072-21-5 | 95%,1M solution in water | 100mg |
$117.00 | 2023-12-26 | |
1PlusChem | 1P008Y3A-500mg |
Adipaldehyde |
1072-21-5 | 95%,1M solution in water | 500mg |
$289.00 | 2023-12-26 | |
Aaron | AR008YBM-25g |
Adipaldehyde |
1072-21-5 | 25g |
$1451.00 | 2025-01-23 |
adipaldehyde 関連文献
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Qian Li,Zhongwei Zhang,Jing Zhao,Aitao Li Green Chem. 2022 24 4270
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Yao-Zong Wang,Xin-Xing Deng,Lei Li,Zi-Long Li,Fu-Sheng Du,Zi-Chen Li Polym. Chem. 2013 4 444
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Mehran Rahimi,Edzard M. Geertsema,Yufeng Miao,Jan-Ytzen van der Meer,Thea van den Bosch,Pim de Haan,Ellen Zandvoort,Gerrit J. Poelarends Org. Biomol. Chem. 2017 15 2809
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4. Studies in reductive amination. Part I. Aminoalkylpiperidines from 2-hydroxy-1,6-hexanedialDavid H. Johnson J. Chem. Soc. C 1967 1284
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Dominik Polterauer,Dominique M. Roberge,Paul Hanselmann,Petteri Elsner,Christopher A. Hone,C. Oliver Kappe React. Chem. Eng. 2021 6 2253
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Pratya Promchana,Kittisak Choojun,Nararak Leesakul,Saowanit Saithong,Kittipong Chainok,Tawan Sooknoi React. Chem. Eng. 2022 7 2562
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7. Studies on the possible interconversion of phenylhydrazones and phenylazoalkanes. Part III. Adipaldehyde bisphenylhydrazoneA. J. Bellamy,R. D. Guthrie,G. J. F. Chittenden J. Chem. Soc. C 1966 1989
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8. The hydration and polymerisation of succinaldehyde, glutaraldehyde, and adipaldehydeP. M. Hardy,A. C. Nicholls,H. N. Rydon J. Chem. Soc. Perkin Trans. 2 1972 2270
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9. Hydroformylation of myrcene: metal and ligand effects in the hydroformylation of conjugated dienesCláudia M. Foca,Humberto J. V. Barros,Eduardo N. dos Santos,Elena V. Gusevskaya,J. Carles Bayón New J. Chem. 2003 27 533
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Andrea Hufendiek,Sophie Lingier,Filip E. Du Prez Polym. Chem. 2019 10 9
adipaldehydeに関する追加情報
Adipaldehyde: A Comprehensive Overview
Adipaldehyde, also known as hexanedial and identified by the CAS number 1072-21-5, is a versatile organic compound with significant applications in various industries. This aldehyde, characterized by its six-carbon chain, has been a subject of extensive research due to its unique chemical properties and potential uses in material science, pharmaceuticals, and biotechnology. Recent advancements in synthetic chemistry have further enhanced our understanding of its structure, reactivity, and practical applications.
The molecular formula of adipaldehyde is C6H10O, and it exists as a colorless liquid with a characteristic aldehydic odor. Its boiling point is approximately 149°C, making it suitable for various thermal processes. The compound is highly reactive due to the presence of the aldehyde functional group (-CHO), which enables it to undergo a wide range of chemical transformations. These include condensation reactions, oxidation, and polymerization, making it an essential intermediate in organic synthesis.
One of the most notable applications of adipaldehyde is in the production of polyamides and polyesters, which are widely used in textiles, automotive industries, and packaging materials. Recent studies have explored its role in synthesizing biodegradable polymers, aligning with the global shift toward sustainable materials. For instance, researchers have demonstrated that adipaldehyde can be used as a precursor for polyurethanes with improved mechanical properties and reduced environmental impact.
In the pharmaceutical sector, adipaldehyde has been investigated for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs has led to its use in designing targeted drug delivery systems. A 2023 study published in *Journal of Medicinal Chemistry* highlighted its effectiveness in encapsulating anti-cancer agents, enhancing their bioavailability and reducing side effects.
The synthesis of adipaldehyde typically involves the oxidation of hexane or through the catalytic dehydrogenation of hexanol. Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly production methods. For example, the use of solid acid catalysts has significantly improved yield and reduced energy consumption in industrial-scale production.
From a safety standpoint, adipaldehyde is classified as an irritant and should be handled with appropriate precautions. Prolonged exposure can cause skin and eye irritation, necessitating the use of personal protective equipment during handling. However, its toxicity profile is relatively low compared to other aldehydes, making it suitable for industrial applications where human exposure is controlled.
Looking ahead, the demand for adipaldehyde is expected to grow due to increasing investments in renewable energy technologies. For instance, researchers are exploring its potential as a precursor for bio-based plastics derived from renewable feedstocks such as vegetable oils and agricultural residues. This aligns with global efforts to reduce reliance on fossil fuels and promote circular economy practices.
In conclusion, adipaldehyde (CAS No: 1072-21-5) is a multifaceted compound with diverse applications across various industries. Its chemical versatility, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern material science and biotechnology. As research continues to uncover new possibilities for this compound, its role in shaping sustainable technologies will undoubtedly expand further.
